molecular formula C20H14ClFN4O2S B2878061 N-(3-chloro-4-fluorophenyl)-2-[3-(4-methylphenyl)-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-6-yl]acetamide CAS No. 1112395-69-3

N-(3-chloro-4-fluorophenyl)-2-[3-(4-methylphenyl)-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-6-yl]acetamide

Cat. No.: B2878061
CAS No.: 1112395-69-3
M. Wt: 428.87
InChI Key: NGDLZXGXPKRSFW-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)-2-[3-(4-methylphenyl)-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-6-yl]acetamide is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a thienyl group, and a piperidine ring

Scientific Research Applications

N-(3-chloro-4-fluorophenyl)-2-[3-(4-methylphenyl)-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-6-yl]acetamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action would depend on the specific use of the compound. Oxadiazoles have been found to have various biological activities and are part of many pharmaceuticals .

Future Directions

The future directions would depend on the specific applications of the compound. Given the presence of the 1,2,4-oxadiazole, potential areas of research could include medicinal chemistry, material science, and the development of high-energy molecules .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-fluorophenyl)-2-[3-(4-methylphenyl)-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-6-yl]acetamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases like NaOH, acids like HCl, and solvents such as DMSO, THF, or methanol. Reaction conditions typically involve controlled temperatures, ranging from room temperature to reflux conditions, depending on the specific reaction .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation of the thienyl group can lead to the formation of sulfoxides or sulfones, while reduction of the oxadiazole ring can yield amines or alcohols .

Comparison with Similar Compounds

Similar Compounds

    4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)pyridine: Shares the oxadiazole ring and cyclopropyl group but differs in the presence of a pyridine ring instead of the thienyl and piperidine groups.

    3-Amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan: Contains a similar oxadiazole ring but has a furazan ring and an amino group, leading to different chemical properties and applications.

Uniqueness

The uniqueness of N-(3-chloro-4-fluorophenyl)-2-[3-(4-methylphenyl)-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-6-yl]acetamide lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for exploring new therapeutic targets and developing innovative materials.

Properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2-[3-(4-methylphenyl)-7-oxo-[1,2]thiazolo[4,5-d]pyrimidin-6-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClFN4O2S/c1-11-2-4-12(5-3-11)17-18-19(29-25-17)20(28)26(10-23-18)9-16(27)24-13-6-7-15(22)14(21)8-13/h2-8,10H,9H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGDLZXGXPKRSFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NSC3=C2N=CN(C3=O)CC(=O)NC4=CC(=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClFN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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